

The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] Developed for the treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), **Fv-100** offers the potential for a once-daily dosing regimen.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **Fv-100**, drawing from key clinical and preclinical studies.

Core Pharmacokinetic Properties

Following oral administration, **Fv-100** is rapidly and extensively converted to its active moiety, CF-1743.[1][3] Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of **Fv-100** administration.[1] The concentration of CF-1743 remains above the level required to reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for once-daily administration.[1][3]

Bioavailability and Food Effect

The absolute oral bioavailability of **Fv-100** has not been explicitly reported in the available literature. However, studies have investigated the impact of food on its absorption. A high-fat



meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a significant effect.[1][3]

Clinical Pharmacokinetics: Human Studies

The primary data on the pharmacokinetics of **Fv-100** in humans come from a series of randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[1] These studies assessed the safety and pharmacokinetic profile of single and multiple ascending doses of **Fv-100** in both young and elderly subjects.[1][3]

Single Ascending Dose (SAD) Study in Young Adults (18-55 years)

Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of **Fv-100** in Young Adults[1]

| Dose of Fv-100 | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
|----------------|--------------|---------------|---------------------|-----------|
| 100 mg | 433 ± 103 | 1.5 (1.0-2.0) | 3,360 ± 681 | 7.7 ± 1.3 |
| 200 mg | 834 ± 165 | 1.8 (1.0-3.0) | 6,890 ± 1,350 | 8.1 ± 1.1 |
| 400 mg | 1,560 ± 321 | 2.0 (1.0-3.0) | 13,800 ± 2,810 | 8.5 ± 1.2 |
| 800 mg | 2,890 ± 654 | 2.0 (1.5-4.0) | 26,500 ± 5,870 | 8.7 ± 1.0 |

Data are presented as mean \pm standard deviation for Cmax, AUC0- ∞ , and t1/2. Tmax is presented as median (range).

Multiple Ascending Dose (MAD) Study in Young Adults (18-55 years)

Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of **Fv-100** for 7 Days in Young Adults[1]



| Dose of Fv-100 | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0-24,ss (ng·h/mL) | t1/2 (h) |
|----------------|--------------------|---------------|-------------------------|-----------|
| 100 mg QD | 489 ± 112 | 2.0 (1.0-3.0) | 4,230 ± 987 | 8.3 ± 1.4 |
| 200 mg QD | 945 ± 201 | 2.0 (1.0-4.0) | 8,760 ± 1,890 | 8.6 ± 1.2 |
| 400 mg QD | 1,780 ± 398 | 2.0 (1.5-4.0) | 16,500 ± 3,760 | 8.9 ± 1.1 |
| 400 mg BID | 1,990 ± 453 | 2.0 (1.0-3.0) | 18,700 ± 4,120 | 8.8 ± 1.3 |
| 800 mg QD | 3,120 ± 701 | 2.0 (1.5-4.0) | 30,100 ± 6,980 | 9.1 ± 1.0 |

Data are presented as mean \pm standard deviation for Cmax,ss, AUC0-24,ss, and t1/2. Tmax,ss is presented as median (range). ss denotes steady state. QD = once daily, BID = twice daily.

Study in Elderly Adults (≥65 years)

Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger adults, suggesting that dose modifications for this population may not be necessary.[3]

Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of **Fv-100** in Elderly Adults[1]

| Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
|-------------------------|--------------|---------------|----------------|-----------|
| Single 400 mg dose | 1,610 ± 345 | 2.0 (1.0-4.0) | 14,500 ± 3,120 | 8.7 ± 1.3 |
| 400 mg QD for 7 days | 1,830 ± 412 | 2.0 (1.5-4.0) | 17,100 ± 3,980 | 9.0 ± 1.2 |

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2. Tmax is presented as median (range). AUC for the single dose is AUC0-∞ and for the multiple dose is AUC0-24,ss.

Preclinical Pharmacokinetics



Nonclinical testing in rats and dogs supported the progression of **Fv-100** into human clinical trials.[1] In rats, oral administration of **Fv-100** at doses of 50, 100, and 500 mg/kg did not induce any biologically relevant respiratory changes or apparent neuropharmacological effects. [1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of **Fv-100** showed no measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory functions.[1]

Experimental Protocols Human Clinical Trials

Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the pharmacokinetics and safety of oral **Fv-100**.[1][3]

Study Designs:

- Single Ascending Dose (SAD) Study: Healthy subjects aged 18 to 55 years received single
 oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of Fv-100. The effect of a high-fat versus
 a low-fat meal was evaluated in the 400 mg dose group.[3]
- Multiple Ascending Dose (MAD) Study: Healthy subjects aged 18 to 55 years received
 multiple oral doses of Fv-100 for 7 days. The dosing regimens were 100 mg once daily (QD),
 200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.[3]
- Elderly Study: This two-part study was conducted in subjects aged 65 years and older. The
 first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD
 dosing regimen for 7 days.[3]

Sample Collection and Analysis:

- Blood Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of Fv-100 and its active metabolite, CF-1743.
- Urine Sampling: Urine was collected to assess the renal excretion of Fv-100 and CF-1743.
 Renal excretion of CF-1743 was found to be very low.[1][3]
- Bioanalytical Method: Concentrations of Fv-100 and CF-1743 in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)



method.[1] The assays were linear over the range of quantification and were validated according to International Conference on Harmonisation (ICH) guidelines.[1] For **Fv-100**, the transitions monitored were 498.5 > 216.0 m/z and 498.5 > 188.1 m/z.[1] For CF-1743, the transition monitored was 399.1 > 283.1 m/z.[1]

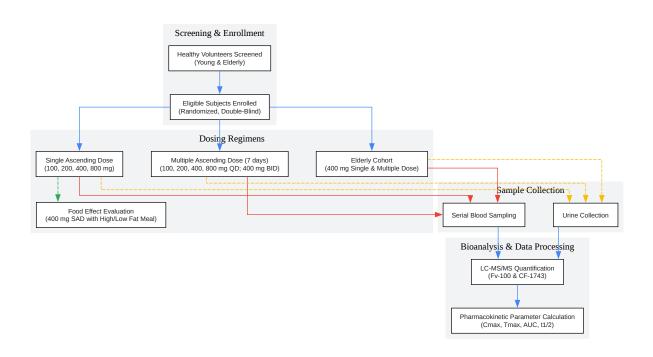
Preclinical Studies

Detailed protocols for the preclinical studies were not extensively described in the available literature. However, the studies involved oral administration of **Fv-100** to rats and dogs to assess safety and tolerability.[1]

Visualizations

Experimental Workflow: Human Pharmacokinetic Studies





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Caption: Workflow of the clinical pharmacokinetic studies of Fv-100.

Conclusion

Oral **Fv-100** is rapidly and extensively converted to the active antiviral agent CF-1743, with pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic profile is consistent across young and elderly adult populations, suggesting that age-related



dose adjustments may not be required. The effect of food on bioavailability, particularly a reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the favorable pharmacokinetic and safety profile of **Fv-100** warrants its continued development for the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]

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- To cite this document: BenchChem. [The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832357#pharmacokinetics-and-bioavailability-of-oral-fv-100]

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